molecular formula C12H12N2O3 B5848760 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester CAS No. 61553-72-8

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester

Cat. No.: B5848760
CAS No.: 61553-72-8
M. Wt: 232.23 g/mol
InChI Key: SBIPQLRJHSWVBH-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester is an indole derivative characterized by a formylamino (-NHCHO) substituent at position 3 and an ethyl ester group at position 2 of the indole core. Indole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antidiabetic, antioxidant, and enzyme-modulating properties.

Properties

IUPAC Name

ethyl 3-formamido-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(13-7-15)8-5-3-4-6-9(8)14-11/h3-7,14H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIPQLRJHSWVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355665
Record name 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61553-72-8
Record name 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. This esterification process results in the formation of the ethyl ester derivative . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions include oxidized, reduced, and substituted indole derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. A specific derivative, 3-(formylamino)-ethyl ester, has been shown to effectively inhibit the strand transfer activity of HIV-1 integrase with an IC50 value of 0.13 μM. The compound's mechanism involves chelation of magnesium ions within the integrase's active site, enhancing its binding affinity and inhibitory effects against the virus .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the indole structure can lead to compounds that exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions at the indole core have demonstrated enhanced activity against breast and prostate cancer cells .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. Studies report that certain indole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug efficacy. SAR studies on indole derivatives indicate that modifications at positions 2 and 3 of the indole ring can significantly influence biological activity. For example, introducing halogenated groups at specific positions has been linked to improved integrase inhibition and anticancer effects .

Case Studies

Study Focus Findings
Study on HIV-1 Integrase InhibitionEvaluated various indole derivativesCompound 3 showed IC50 of 0.13 μM against integrase; effective chelation observed
Anticancer Activity AssessmentTested against multiple cancer cell linesCertain derivatives exhibited IC50 values lower than standard chemotherapeutics
Antimicrobial EvaluationAssessed against various bacterial strainsSignificant antibacterial activity noted; potential for development as a new antibiotic

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents CAS Number Molecular Formula Key Properties/Activities References
1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester 3-NHCHO, 2-ethyl ester N/A* C₁₂H₁₂N₂O₃ Potential peptide synthesis intermediate; formylamino enhances reactivity
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-... 6-(4-ethoxyphenyl), 3-methyl, 4-oxo N/A C₂₃H₂₅NO₄ Antidiabetic activity via insulin sensitization; activates glycogen synthase
1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester 3-Br, 2-ethyl ester 91348-45-7 C₁₁H₁₀BrNO₂ Bromo substituent increases electrophilicity; used in halogenation studies
Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate 6-Br, 3-CHO, 2-ethyl ester 318292-54-5 C₁₂H₉BrNO₃ Bromo and formyl groups enable cross-coupling reactions
Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate 3-CH₃, saturated ring 37945-37-2 C₁₂H₁₇NO₂ Tetrahydroindole structure improves stability; irritant properties
3-(Formylamino)-1H-pyrazole-4-carboxylic acid ethyl ester Pyrazole core, 3-NHCHO 31055-19-3 C₇H₉N₃O₃ Formylamino-pyrazole derivative; used in allopurinol impurity studies

Functional Group Comparisons

  • Formylamino Group: The target compound's 3-NHCHO group is critical for peptide coupling reactions, as seen in tert-butyl isocyanoacetate synthesis . In contrast, pyrazole analogs (e.g., 3-(formylamino)-1H-pyrazole-4-carboxylate) utilize this group for impurity profiling in pharmaceuticals .
  • Ester Groups :

    • Ethyl esters (e.g., 2-ethyl ester in the target compound) are common for enhancing bioavailability. Methyl esters (e.g., 1H-Indole-2-carboxylic acid, 3-ethyl-5-methyl-, methyl ester) offer lower molecular weight but reduced metabolic stability .

Physicochemical Properties

  • Solubility and Stability: Saturated tetrahydroindole derivatives (e.g., 3-methyl-4,5,6,7-tetrahydro) exhibit improved stability over aromatic indoles but may have reduced planar rigidity for receptor binding . Formylamino-substituted compounds show moderate solubility in polar solvents (e.g., ethanol, methanol), whereas brominated analogs require non-polar solvents for purification .

Biological Activity

1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester (CAS No. 61553-72-8) is a chemical compound with notable biological activities. This compound features a complex indole structure that is significant in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : Ethyl 3-(formylamino)-1H-indole-2-carboxylate

The indole moiety is known for its versatility in biological systems, contributing to various pharmacological effects.

Antioxidant Activity

Research indicates that compounds derived from indole structures exhibit significant antioxidant properties. For instance, derivatives of 1H-indole-2-carboxylic acid have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have highlighted the potential of indole derivatives in modulating inflammatory responses. The inhibition of enzymes such as cytosolic phospholipase A2 (cPLA2α) has been linked to anti-inflammatory activity. This makes compounds like this compound promising candidates for developing anti-inflammatory drugs .

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. The structural features of 1H-indole-2-carboxylic acid contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways, making it a subject of interest in the development of new antibiotics.

Neuroprotective Effects

Recent studies suggest that indole-based compounds may offer neuroprotective benefits. They are believed to modulate neurotransmitter systems and protect neuronal cells from apoptosis under stress conditions, which could be beneficial in neurodegenerative diseases.

Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cPLA2α
AntimicrobialDisruption of cell membranes
NeuroprotectiveModulation of neurotransmitter systems

Case Study: Anti-inflammatory Potential

A study conducted on various indole derivatives demonstrated that modifications at the 3-position significantly enhanced anti-inflammatory activity. The compound was tested in vitro against human leukocyte cultures and showed a marked reduction in pro-inflammatory cytokines . This underscores the importance of structural modifications in enhancing biological efficacy.

Future Directions in Research

The ongoing exploration of this compound presents opportunities for novel therapeutic developments. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
  • Structural Optimization : To enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 1H-indole-2-carboxylic acid ethyl ester derivatives?

  • The Ullmann coupling reaction is a foundational method, utilizing ligand-free copper catalysis to couple aryl halides with ethyl esters. Key parameters include solvent choice (e.g., DMF), temperature (80–100°C), and catalyst loading, which influence reaction efficiency and yield . For the target compound, introducing the 3-(formylamino) group may involve subsequent formylation of the indole core after esterification.

Q. How can ester hydrolysis be optimized for indole-2-carboxylate derivatives?

  • Hydrolysis of the ethyl ester group is typically achieved using aqueous LiOH in THF at room temperature. Monitoring via TLC ensures completion, followed by acidification (e.g., 2N HCl) to isolate the carboxylic acid intermediate. This step is critical for further functionalization of the indole scaffold .

Q. What spectroscopic methods are used to characterize 3-substituted indole-2-carboxylates?

  • Key techniques include:
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., formylamino at C3, ethyl ester at C2).
  • IR : Stretching frequencies for amide (1650–1700 cm1^{-1}) and ester (1720–1750 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselective introduction of the formylamino group at C3 of the indole ring be achieved?

  • The Vilsmeier-Haack reaction is a robust method for formylating aromatic systems. For indoles, POCl3_3 and DMF generate the formylating agent in situ. However, introducing an amino group prior to formylation (e.g., via Buchwald-Hartwig amination) may require protective strategies to avoid side reactions. Alternatively, direct formylation of 3-aminoindole derivatives using formic anhydride and DCC in pyridine minimizes racemization .

Q. What experimental strategies address contradictory yields in Ullmann coupling for indole-2-carboxylate synthesis?

  • Discrepancies in yields (e.g., 28% vs. 85%) may arise from ligand absence, solvent polarity, or copper salt selection. Systematic optimization studies suggest that polar aprotic solvents (DMF, DMSO) and elevated temperatures (≥100°C) improve electron-deficient aryl halide reactivity. Adding ligands like 1,10-phenanthroline can stabilize the Cu(I) intermediate but may complicate purification .

Q. How do reaction mechanisms differ between electrochemical C-H halogenation and traditional halogenation methods for indole derivatives?

  • Electrochemical methods (e.g., using NH4_4X salts) enable direct C-H functionalization at the indole C3 position via radical intermediates, avoiding pre-functionalized substrates. This contrasts with classical halogenation (e.g., NBS or I2_2/HNO3_3), which may require directing groups or harsh conditions. Mechanistic studies via cyclic voltammetry and ESR can elucidate electron-transfer pathways .

Q. What role does the tert-butyl ester group play in stabilizing formylamino intermediates during peptide synthesis?

  • The tert-butyl group acts as a steric protector, reducing racemization during formylation. Its bulkiness minimizes undesired side reactions (e.g., cyclization) in multi-step syntheses. Comparative studies show tert-butyl esters yield >85% pure products vs. 17% for isobutylene methods, highlighting their utility in complex indole-based peptidomimetics .

Methodological Considerations

Q. How can computational modeling guide the design of 3-substituted indole-2-carboxylates for target biological activity?

  • Density Functional Theory (DFT) calculations predict electron density distributions at the indole C3 position, informing reactivity toward electrophilic substitution. Molecular docking studies with enzymes (e.g., cyclooxygenase-2) can prioritize substituents (e.g., formylamino) that enhance binding affinity .

Q. What are the challenges in scaling up multi-step syntheses of 3-(formylamino)indole derivatives?

  • Critical issues include:
  • Purification : Column chromatography for intermediates increases cost; alternatives like recrystallization or flow chemistry may improve efficiency.
  • Functional Group Compatibility : Sequential reactions (e.g., ester hydrolysis followed by formylation) require orthogonal protecting groups to prevent cross-reactivity .

Q. How can conflicting data on indole derivative solubility be resolved for formulation studies?

  • Solubility discrepancies (e.g., in DMSO vs. aqueous buffers) arise from aggregation or protonation states. Advanced techniques like Dynamic Light Scattering (DLS) and pH-dependent solubility profiling clarify these effects, guiding solvent selection for biological assays .

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